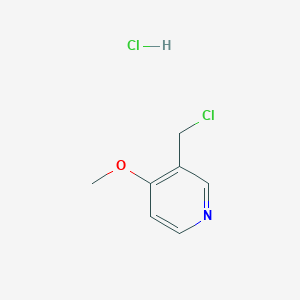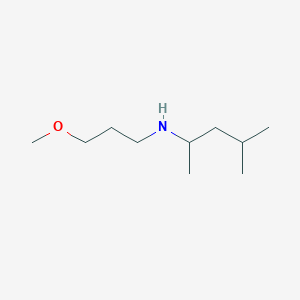
3-(Chloromethyl)-4-methoxypyridine hydrochloride
説明
“3-(Chloromethyl)pyridine hydrochloride”, also known as “3-Picolyl chloride hydrochloride”, is a chemical compound used in organic chemistry . It belongs to the class of heterocyclic compounds containing six-membered rings .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(Chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . The molecular weight is 164.03 .
Chemical Reactions Analysis
3-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents and strong bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Chloromethyl)pyridine hydrochloride are as follows :
科学的研究の応用
One-Pot Synthesis Applications
A notable application involves the one-pot synthesis of complex organic compounds. For instance, "3-(Chloromethyl)-4-methoxypyridine hydrochloride" has been utilized in the Hilbert-Johnson reaction to achieve methoxy group cleavage, followed by dimerization, to synthesize 6,12‐dihydro‐1,3,7,9‐tetramethyl‐5H, 11H‐dipyrido[1,2‐a:1′,2′‐d]pyrazine‐2,8‐dione in almost quantitative yield. This process exemplifies the compound's utility in facilitating efficient and high-yield chemical transformations (Oresic et al., 2001).
Synthesis and Reactivity
The compound's reactivity has also been explored in the synthesis of other pyridine derivatives, indicating its versatility as a starting material or intermediate. For example, an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride was developed, showcasing the compound's adaptability in chemical synthesis processes (Dai Gui-yuan, 2003).
Polymerization Catalysts
Further research has demonstrated the compound's role as a catalyst in polymerization processes. Specifically, it has been used in conjunction with CH3C(O)Co(CO)3P(o-tolyl)3/m-methoxypyridine as a versatile catalyst for the carbonylative polymerizations of epoxides and N-alkylaziridines. This application highlights its potential in the design and synthesis of polyesters and amphiphilic poly(amide-block-ester)s, illustrating its contribution to materials science (Guosheng Liu & L. Jia, 2004).
Safety and Hazards
3-(Chloromethyl)pyridine hydrochloride is considered hazardous. It causes burns of eyes, skin, and mucous membranes. Thermal decomposition can lead to the release of irritating gases and vapors . It is also toxic in contact with skin, causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer .
特性
IUPAC Name |
3-(chloromethyl)-4-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-2-3-9-5-6(7)4-8;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHIGYAZVEGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-29-6 | |
| Record name | 3-(chloromethyl)-4-methoxypyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(Pentan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462266.png)
![(Butan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1462267.png)
amine](/img/structure/B1462269.png)
![{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine](/img/structure/B1462272.png)


![3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B1462277.png)
